1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl-
Description
This compound is a quinoline derivative featuring a diazenyl (azo) group substituted with a 2-chloro-4-(methylsulfonyl)phenyl moiety. The core structure includes a tetramethyl-substituted 3,4-dihydroquinoline ring system linked to an ethanol group at the 1(2H)-position.
Properties
CAS No. |
63134-03-2 |
|---|---|
Molecular Formula |
C22H28ClN3O3S |
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[6-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethanol |
InChI |
InChI=1S/C22H28ClN3O3S/c1-14-10-21-17(15(2)13-22(3,4)26(21)8-9-27)12-20(14)25-24-19-7-6-16(11-18(19)23)30(5,28)29/h6-7,10-12,15,27H,8-9,13H2,1-5H3 |
InChI Key |
HOOCPUZKGIXXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)N=NC3=C(C=C(C=C3)S(=O)(=O)C)Cl)CCO)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The preparation of such azo-linked quinolineethanol derivatives typically involves:
- Construction of the quinoline core with appropriate substitution.
- Introduction of the methylsulfonyl substituent on the phenyl ring.
- Formation of the azo linkage (-N=N-) between the quinoline and the substituted phenyl ring.
- Functionalization of the quinoline at the 3,4-dihydro-2,2,4,7-tetramethyl positions and the ethanol side chain.
Preparation of the Quinoline Core with Ethanol Substitution
A common approach to synthesize substituted quinolineethanol derivatives involves starting from substituted quinolines followed by side-chain functionalization.
- Starting from 3-acetyl-6-chloro-2-methyl-4-phenylquinoline, a base-catalyzed condensation with benzaldehyde in ethanol under stirring for 12 hours yields related quinoline derivatives.
- The reaction mixture is concentrated, neutralized, and purified by column chromatography and recrystallization to isolate the quinoline derivative with high purity and yield (~65%).
- This method can be adapted to introduce the ethanol side chain by modifying the aldehyde or ketone precursors accordingly.
Formation of the Azo Linkage (-N=N-)
Azo compounds are commonly synthesized by diazotization of aromatic amines followed by azo coupling with activated aromatic compounds.
- Aromatic amine precursors are diazotized using sodium nitrite in acidic aqueous media at low temperatures.
- The resulting diazonium salt is then coupled with the quinolineethanol derivative or a phenyl ring bearing the methylsulfonyl substituent.
- The azo coupling reaction forms the -N=N- linkage connecting the quinoline and phenyl rings.
Functionalization of the Quinoline Ring: 3,4-Dihydro-2,2,4,7-Tetramethyl Substitution
The dihydro and tetramethyl substitutions on the quinoline ring are introduced through selective hydrogenation and alkylation steps.
- Selective catalytic hydrogenation can reduce quinoline double bonds to yield 3,4-dihydroquinoline.
- Alkylation at the 2,2,4,7-positions can be achieved via Friedel-Crafts alkylation or via organometallic reagents under controlled conditions.
Summary Table of Preparation Steps and Conditions
Analytical and Purification Techniques
- Column chromatography using ethyl acetate/petroleum ether mixtures is effective for purification.
- Recrystallization from ethyl acetate or ethanol yields high-purity crystals.
- Characterization includes X-ray crystallography to confirm molecular conformation and substituent positions.
- Spectroscopic methods (NMR, IR, MS) are essential to verify azo linkage and methylsulfonyl group presence.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The diazenyl linkage can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- involves its interaction with specific molecular targets. The diazenyl linkage can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound’s ability to form hydrogen bonds and interact with enzymes can contribute to its biological activity.
Comparison with Similar Compounds
1(2H)-Quinolineethanol, 6-[(2-chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl- (CAS 63133-84-6)
- Key Differences: The phenyl group here bears two nitro (-NO₂) groups at positions 4 and 6 instead of a methylsulfonyl group.
- Impact : Nitro groups are stronger electron-withdrawing substituents than methylsulfonyl, leading to reduced solubility in polar solvents but increased thermal stability. This compound may exhibit darker hues in dye applications compared to the methylsulfonyl analogue .
1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl- (CAS 53817-44-0)
- Key Differences : Lacks the diazenyl-phenyl substituent entirely.
- Impact : The absence of the azo group simplifies the structure, resulting in a lower molecular weight (MW ~261 g/mol vs. ~495 g/mol for the target compound) and higher volatility (boiling point ~353°C vs. likely >400°C for the target compound) .
Comparison with Triazole-Based Analogues
- Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () employ sodium ethoxide and α-halogenated ketones for nucleophilic substitution. In contrast, the target compound’s synthesis relies on electrophilic aromatic substitution via azo coupling, reflecting divergent reactivity profiles .
Physicochemical Properties
Physical Properties
Chemical Stability
Biological Activity
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- is a complex organic compound belonging to the quinoline family. It features a unique structure that includes a quinoline backbone substituted with a diazenyl group and a chloromethylsulfonyl phenyl moiety. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Quinoline Core | A bicyclic aromatic compound that is fundamental to the biological activity of this class. |
| Diazenyl Group | Contributes to the compound's reactivity and potential biological effects. |
| Chloromethylsulfonyl Phenyl Moiety | Enhances solubility and interaction with biological targets. |
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds often exhibit significant antimicrobial properties. The presence of the sulfonamide moiety in this compound suggests enhanced interaction with bacterial enzymes, leading to effective inhibition of microbial growth. Studies have shown that related compounds demonstrate:
- Inhibition against Gram-positive and Gram-negative bacteria : The compound has been tested against various strains including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
- Fungal activity : Some derivatives have also been reported to possess antifungal properties, although the effectiveness varies across different fungal strains.
Anticancer Activity
The anticancer potential of 1(2H)-Quinolineethanol derivatives is another area of significant interest:
- Mechanism of Action : The diazenyl group may facilitate the formation of reactive species that can induce apoptosis in cancer cells. Studies indicate that quinoline derivatives can interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication.
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The observed IC50 values suggest moderate to high potency depending on the specific cell line tested.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of 1(2H)-Quinolineethanol and assessed their biological activities. Among them, one derivative showed significant inhibition against MRSA with over 85% growth inhibition .
- Toxicological Assessments : Toxicity studies conducted on aquatic organisms revealed variable effects based on molecular weight, indicating that smaller azo dyes are more bioavailable and potentially more toxic than larger counterparts .
Interaction Studies
Understanding how 1(2H)-Quinolineethanol interacts with biological targets is crucial for elucidating its mechanisms of action:
- Binding Affinity : Research typically focuses on the binding interactions with enzymes involved in microbial resistance or cancer cell proliferation.
- Molecular Docking Studies : Computational studies have been employed to predict how this compound may fit into active sites of target proteins, providing insights into its potential efficacy as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
